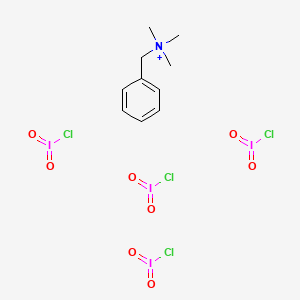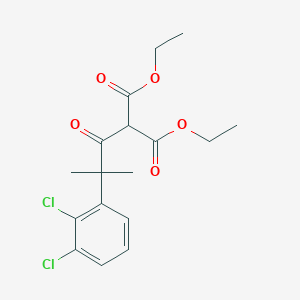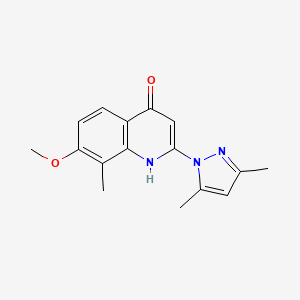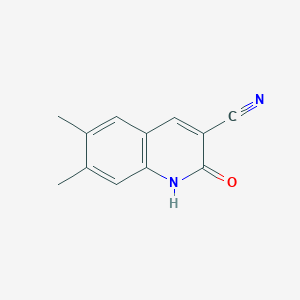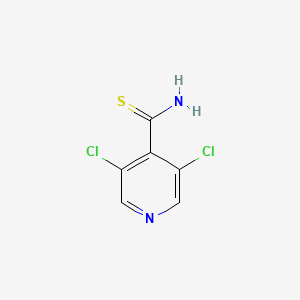
4-(2,3-Dimethylphenyl)piperazine-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Dimethylphenyl)piperazine-1-carbonyl chloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a chlorocarbonyl group and a dimethylphenyl group attached to the piperazine ring.
Preparation Methods
The synthesis of 4-(2,3-Dimethylphenyl)piperazine-1-carbonyl chloride can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-(2,3-Dimethylphenyl)piperazine-1-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorocarbonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of corresponding amides or esters.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Scientific Research Applications
4-(2,3-Dimethylphenyl)piperazine-1-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethylphenyl)piperazine-1-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, piperazine derivatives are known to interact with neurotransmitter receptors, which can influence neurological functions .
Comparison with Similar Compounds
4-(2,3-Dimethylphenyl)piperazine-1-carbonyl chloride can be compared with other piperazine derivatives such as:
1-(2,3-Dichlorophenyl)piperazine: Similar in structure but with different substituents, leading to variations in biological activity.
1-(2,3,4-Trimethoxybenzyl)piperazine: Known for its use in treating angina pectoris, highlighting the diverse applications of piperazine derivatives.
1-(4-Methoxyphenyl)piperazine: Another derivative with distinct pharmacological properties.
Each of these compounds has unique features and applications, making this compound a valuable addition to the family of piperazine derivatives.
Properties
Molecular Formula |
C13H17ClN2O |
|---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
4-(2,3-dimethylphenyl)piperazine-1-carbonyl chloride |
InChI |
InChI=1S/C13H17ClN2O/c1-10-4-3-5-12(11(10)2)15-6-8-16(9-7-15)13(14)17/h3-5H,6-9H2,1-2H3 |
InChI Key |
FWVRVLMGDWQRDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)Cl)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-4-methyl-2-(methylsulfanyl)-6-[(methylsulfonyl)methyl]pyrimidine](/img/structure/B8711744.png)

![3-(Benzyloxy)-6,7-dihydrocyclopenta[c]pyridin-5-one](/img/structure/B8711763.png)

